3-Aminosalicylic acid
Overview
Description
3-Aminosalicylic acid is a derivative of salicylic acid . It is a potential impurity in commercial preparations of 5-aminosalicylic acid . It can protect against apoptosis and reverse reductions in mitochondrial complex I activity and increases in reactive oxygen species (ROS) production induced by manganese in SK-N-MC cells when used at a concentration of 1 µM .
Synthesis Analysis
3-Aminosalicylic acid is a building block that can be used to synthesize antimycin A 3 . It can also be used to synthesize 2-alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones by reacting with 3-formylchromones .Molecular Structure Analysis
The molecular formula of 3-Aminosalicylic acid is C7H7NO3 . Its molecular weight is 153.1354 .Chemical Reactions Analysis
3-Aminosalicylic acid is suitable for solution phase peptide synthesis .Physical And Chemical Properties Analysis
3-Aminosalicylic acid has a molecular weight of 153.14 . It is a powder or crystal in form . Its melting point is 240 °C (dec.) (lit.) .Scientific Research Applications
Synthesis of Antimycin A3
3-Aminosalicylic acid can be used as a building block in the synthesis of Antimycin A3 . Antimycin A3 is a member of a class of antibiotics known as antimycins, which have been found to have antifungal and insecticidal properties.
Synthesis of 2-Alkoxy-3-(Arylaminomethylene)Chroman-4-Ones
This compound can also be used in the synthesis of 2-alkoxy-3-(arylaminomethylene)chroman-4-ones . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Synthesis of 3-(Aryliminomethyl)Chromones
3-Aminosalicylic acid can be used to synthesize 3-(aryliminomethyl)chromones by reacting with 3-formylchromones . Chromones are a class of compounds that have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Peptide Synthesis
3-Aminosalicylic acid can be used in peptide synthesis . Peptides are short chains of amino acids that are used in the body to communicate between cells and molecules. They have a wide range of applications in medicine, including as therapeutic agents and diagnostic tools.
Mechanism of Action
Target of Action
3-Aminosalicylic acid, also known as 3-Amino-2-hydroxybenzoic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound’s primary target within these bacteria is the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
3-Aminosalicylic acid acts as a competitive antagonist to para-aminobenzoic acid (PABA), a substrate for pteridine synthetase . By binding to pteridine synthetase with greater affinity than PABA, 3-Aminosalicylic acid effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in slowed cell growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by 3-Aminosalicylic acid is the folic acid synthesis pathway . By inhibiting this pathway, 3-Aminosalicylic acid disrupts the production of essential components for bacterial DNA synthesis and cell division . This leads to a bacteriostatic effect, preventing the multiplication of bacteria without destroying them .
Pharmacokinetics
The pharmacokinetics of 3-Aminosalicylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is readily absorbed, with more than 90% bioavailability . It is metabolized in the liver, primarily via acetylation . The majority of the drug and its metabolites are excreted in the urine . The serum half-life of the free drug is approximately one hour .
Result of Action
The primary result of 3-Aminosalicylic acid’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents the bacteria from producing essential components for DNA synthesis and cell division . This leads to a bacteriostatic effect, effectively controlling the spread of the infection .
Action Environment
The action of 3-Aminosalicylic acid can be influenced by various environmental factors. For instance, the compound’s acid-resistant coating is designed to protect against degradation in the stomach, ensuring that the drug is released gradually and high peak concentrations are avoided . Furthermore, the compound’s efficacy can be affected by the patient’s renal function, as the drug and its acetyl metabolite may accumulate in cases of renal impairment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMRVWUTCYCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862215 | |
Record name | 3-Amino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Aminosalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Aminosalicylic acid | |
CAS RN |
570-23-0 | |
Record name | 3-Aminosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7T1GM9RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Aminosalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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